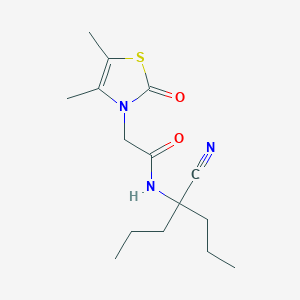

N-(4-Cyanoheptan-4-yl)-2-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)acetamide

Beschreibung

N-(4-Cyanoheptan-4-yl)-2-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)acetamide is a structurally complex acetamide derivative featuring a 4,5-dimethyl-2-oxo-1,3-thiazole moiety linked to a cyano-substituted heptane chain. This compound combines a thiazolidinone core—a heterocyclic ring known for its biological relevance—with a branched aliphatic chain containing a nitrile group, which may enhance metabolic stability and intermolecular interactions.

Eigenschaften

IUPAC Name |

N-(4-cyanoheptan-4-yl)-2-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2S/c1-5-7-15(10-16,8-6-2)17-13(19)9-18-11(3)12(4)21-14(18)20/h5-9H2,1-4H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEMDLUKTPYTNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)(C#N)NC(=O)CN1C(=C(SC1=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Thiazole-Containing Acetamides

The target compound shares structural homology with N-substituted thiazolyl acetamides, such as 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (). Key differences include:

- Substituent Effects: The dichlorophenyl group in ’s compound introduces strong electron-withdrawing effects, whereas the 4-cyanoheptane chain in the target compound provides steric bulk and polarizability.

- Crystallography : The dichlorophenyl-thiazolyl acetamide exhibits a dihedral angle of 61.8° between aromatic rings, stabilized by N–H⋯N hydrogen bonds forming an R₂²(8) graph-set motif . In contrast, the target compound’s aliphatic nitrile group may favor alternative packing modes or solvent interactions.

Thiazolidinone Derivatives

Compounds like N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides () highlight the role of the thiazolidin-4-one ring in bioactivity.

Antioxidant and Bioactive Analogues

reports coumarin-linked acetamides with superior antioxidant activity to ascorbic acid , attributed to radical scavenging via the 2-oxo-2H-chromen-4-yloxy group. The target compound’s 4,5-dimethylthiazole moiety may confer distinct redox properties, though direct antioxidant data are unavailable.

Data Table: Comparative Analysis of Key Acetamide Derivatives

Crystallographic and Hydrogen-Bonding Patterns

While crystallographic data for the target compound are absent, and provide critical insights:

- Graph-Set Analysis : Thiazole-containing acetamides often exhibit R₂²(8) motifs via N–H⋯N bonds, whereas aliphatic nitriles may engage in C≡N⋯H interactions, altering supramolecular architecture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.